2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide
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Overview
Description
2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Chemical Reactions Analysis
2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new hydrazone derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide include other hydrazone derivatives such as:
- 2-[2-(2-Nitrophenyl)hydrazinylidene]-N-phenylacetamide
- 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide
- 2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylpropanamide
These compounds share similar structural features but differ in the position of the nitro group or the nature of the substituent on the acetamide moiety. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .
Properties
CAS No. |
62526-17-4 |
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Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)hydrazinylidene]-N-phenylacetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(16-11-5-2-1-3-6-11)10-15-17-12-7-4-8-13(9-12)18(20)21/h1-10,17H,(H,16,19) |
InChI Key |
UKEQFSLZMNHEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=NNC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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